5-Hydroxy Desloratadine
CAS No.: 117811-12-8
VCID: VC21328714
Molecular Formula: C19H19ClN2O
Molecular Weight: 326.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
5-Hydroxy Desloratadine is a hydroxylated metabolite of Desloratadine, a second-generation antihistamine widely used for treating allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. The compound has a molecular formula of C19H19ClN2O and a molecular weight of approximately 326.8 g/mol . It is primarily formed through the metabolic hydroxylation of Desloratadine in the liver. Biological Activity and Mechanism of Action5-Hydroxy Desloratadine functions primarily as an antagonist at histamine H1 receptors, similar to its parent compound Desloratadine. By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergic reactions such as sneezing and itching. The hydroxylation enhances its binding affinity and selectivity for the H1 receptor, making it more effective in reducing allergic symptoms.
Pharmacokinetics and Tissue Distribution5-Hydroxy Desloratadine is widely distributed in various tissues, including the liver, spleen, thymus, heart, adrenal glands, and pituitary gland. It exhibits a longer half-life compared to Desloratadine, suggesting prolonged biological activity. This metabolite can serve as a biomarker for assessing compliance and dosage of Desloratadine in research settings. Future Research DirectionsDespite promising findings, further research is necessary to elucidate the full pharmacological profile of 5-Hydroxy Desloratadine. Potential areas for future investigation include:
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CAS No. | 117811-12-8 | ||||||||||||
Product Name | 5-Hydroxy Desloratadine | ||||||||||||
Molecular Formula | C19H19ClN2O | ||||||||||||
Molecular Weight | 326.8 g/mol | ||||||||||||
IUPAC Name | 13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-ol | ||||||||||||
Standard InChI | InChI=1S/C19H19ClN2O/c20-14-3-4-15-13(10-14)11-17(23)16-2-1-7-22-19(16)18(15)12-5-8-21-9-6-12/h1-4,7,10,17,21,23H,5-6,8-9,11H2 | ||||||||||||
Standard InChIKey | LWCSUGDLKORNAJ-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CNCCC1=C2C3=C(CC(C4=C2N=CC=C4)O)C=C(C=C3)Cl | ||||||||||||
Canonical SMILES | C1CNCCC1=C2C3=C(CC(C4=C2N=CC=C4)O)C=C(C=C3)Cl | ||||||||||||
Purity | > 95% | ||||||||||||
Quantity | Milligrams-Grams | ||||||||||||
Synonyms | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol; Sch 39091 | ||||||||||||
PubChem Compound | 14637775 | ||||||||||||
Last Modified | Aug 15 2023 |
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